molecular formula C44H75N3O15S B14023473 Azithromycin Impurity Q

Azithromycin Impurity Q

Cat. No.: B14023473
M. Wt: 918.1 g/mol
InChI Key: DBZCHNDJNSRJPU-QIAYHHAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azithromycin and its impurities, including Azithromycin Impurity Q, involves several steps. Azithromycin is derived from erythromycin through a series of chemical modifications. The synthetic route typically includes oximation, Beckmann rearrangement, deoxidization, and Eschweiler-Clarke methylation . Specific conditions such as temperature, pH, and the use of catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of azithromycin and its impurities involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for separation and purification. The process is optimized for yield and purity, ensuring that the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Azithromycin Impurity Q undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to control pH. Reaction conditions such as temperature, solvent, and time are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

azithromycin itself works by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting bacterial protein synthesis . This mechanism likely influences the behavior of its impurities, including Azithromycin Impurity Q.

Comparison with Similar Compounds

Azithromycin Impurity Q can be compared with other azithromycin impurities, such as:

These impurities share structural similarities with azithromycin but differ in specific functional groups and chemical properties. This compound is unique in its specific structural modifications and its role as a reference standard in pharmaceutical research .

Properties

Molecular Formula

C44H75N3O15S

Molecular Weight

918.1 g/mol

IUPAC Name

N-[4-[[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C44H75N3O15S/c1-14-33-44(11,54)37(50)27(6)47(12)22-23(2)20-42(9,53)39(25(4)36(26(5)40(52)60-33)61-34-21-43(10,57-13)38(51)28(7)59-34)62-41-35(49)32(19-24(3)58-41)46-63(55,56)31-17-15-30(16-18-31)45-29(8)48/h15-18,23-28,32-39,41,46,49-51,53-54H,14,19-22H2,1-13H3,(H,45,48)/t23-,24-,25+,26-,27-,28+,32+,33-,34+,35-,36+,37-,38+,39-,41?,42-,43-,44-/m1/s1

InChI Key

DBZCHNDJNSRJPU-QIAYHHAGSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)OC3[C@@H]([C@H](C[C@H](O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

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